![molecular formula C16H22N4O2S B2515751 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034361-98-1](/img/structure/B2515751.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains several pharmacophoric elements, such as a thienopyridine moiety, a piperidine ring, and an imidazolidinone group, which are often found in drug-like compounds. These features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like this compound could potentially be achieved through multi-component reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridine derivatives . These methods involve the functionalization of azaarenes and the condensation of various building blocks, such as aldehydes, ketones, and isocyanides, under the catalysis of metal-free agents like iodine or using nontoxic catalysts such as alum . The one-pot nature of these reactions could offer a clean and efficient route to synthesize the target compound with high atom economy.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of multiple heterocyclic rings, which are known to contribute to the stability and biological activity of pharmaceuticals. The thienopyridine core is a bicyclic system that combines a thiophene ring with a pyridine ring, which could be crucial for binding to biological targets. The piperidine and imidazolidinone rings are saturated heterocycles that may confer rigidity to the molecule and affect its pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The imidazolidinone moiety, for instance, could participate in hydrogen bonding and potentially act as a hydrogen bond acceptor or donor, which is significant for its interaction with biological macromolecules. The presence of a carbonyl group could also make the compound amenable to nucleophilic attacks, which might be exploited in further chemical modifications or during its interactions with enzymes in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The heterocyclic rings and the presence of nitrogen and sulfur atoms are likely to impact its solubility, lipophilicity, and overall pharmacokinetic profile. These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which ultimately determine its suitability as a drug candidate. The compound's stability under physiological conditions would also be an important factor to consider in its development as a therapeutic agent.
Aplicaciones Científicas De Investigación
Modulación de rotámeros del enlace amida
El compuesto se utiliza en el estudio de rotámeros de enlace amida en 5-Acil-6,7-dihydrothieno[3,2-c]piridinas. La investigación demuestra que el equilibrio E:Z de la amida se ve afectado por las interacciones no covalentes entre el oxígeno de la amida y los protones aromáticos adyacentes .
Diseño de moléculas con conformación personalizada
Las predicciones estructurales de este compuesto se utilizaron para diseñar moléculas que promueven la conformación E- o Z-amida, permitiendo la preparación de compuestos con una relación conformacional personalizada .
Inhibidores de la aciltransferasa de proteína Hedgehog
Las 5-Acil-6,7-dihydrothieno[3,2-c]piridinas, una clase de compuestos que contienen un motivo central de N-acil-piperidina 2-sustituido, son inhibidores conocidos de la aciltransferasa de proteína Hedgehog, un regulador clave de la neurogénesis embrionaria y la carcinogénesis .
Química industrial y ciencia de materiales
Los derivados de tiofeno, que incluyen el compuesto en cuestión, se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión .
Semiconductores orgánicos
Las moléculas mediadas por tiofeno, incluido este compuesto, juegan un papel destacado en el avance de los semiconductores orgánicos .
Diodos orgánicos emisores de luz (OLED)
El compuesto se utiliza en la fabricación de diodos orgánicos emisores de luz (OLED) .
Direcciones Futuras
The compound and its related compounds represent an interesting area of research due to their potent biological activity. Future research could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and investigating their potential as therapeutic agents .
Propiedades
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-15-17-5-9-20(15)16(22)18-6-1-13(2-7-18)19-8-3-14-12(11-19)4-10-23-14/h4,10,13H,1-3,5-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUSRBYKAPWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

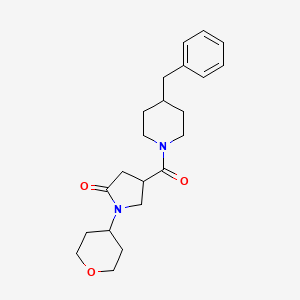


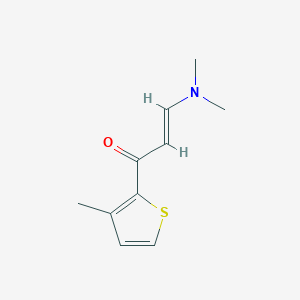
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)
![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)
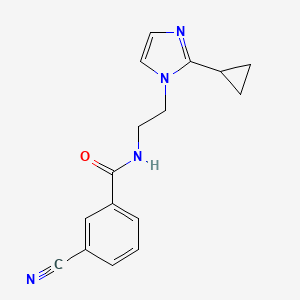
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
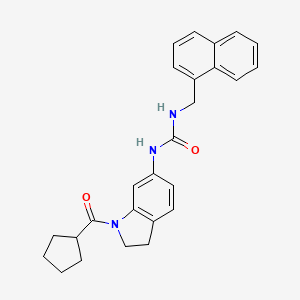
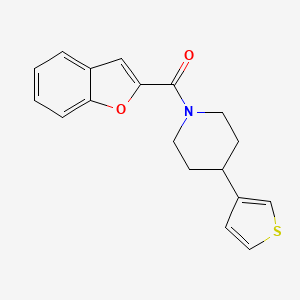

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)
